molecular formula C16H11F3N4O3 B2666935 Methyl 5-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-3-phenyl-1,2-oxazole-4-carboxylate CAS No. 338966-64-6

Methyl 5-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-3-phenyl-1,2-oxazole-4-carboxylate

Cat. No.: B2666935
CAS No.: 338966-64-6
M. Wt: 364.284
InChI Key: OYUVXQDHEIWVCE-UHFFFAOYSA-N
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Description

Methyl 5-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-3-phenyl-1,2-oxazole-4-carboxylate is a useful research compound. Its molecular formula is C16H11F3N4O3 and its molecular weight is 364.284. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Several studies focus on the synthesis and biological evaluation of derivatives of pyrimidine for potential therapeutic applications. For instance, a study explored the synthesis of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, demonstrating the compound's potential in medical applications (Rahmouni et al., 2016). Another research highlighted the preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents, showcasing the compound's relevance in developing treatments for asthma (Medwid et al., 1990).

Inhibition Studies

Compounds related to Methyl 5-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-3-phenyl-1,2-oxazole-4-carboxylate have been studied for their inhibitory effects on various biological targets. For example, inhibitors of NF-kappaB and AP-1 gene expression based on the pyrimidine structure were investigated, which could have implications in treating diseases involving these transcription factors (Palanki et al., 2000).

Antibacterial and Antimicrobial Activity

Several derivatives have been synthesized and evaluated for their antibacterial and antimicrobial activities. A study on the synthesis, crystal structure, and antibacterial activity of a novel pyrimidine derivative indicated promising results against Gram-positive and Gram-negative microbial strains (Lahmidi et al., 2019). Another research synthesized 7-trifluoromethylpyrazolo[1,5-a]pyrimidines as anti-inflammatory and antimicrobial agents, highlighting the compound's potential in addressing inflammation and microbial infections (Aggarwal et al., 2014).

Antimycobacterial and Corrosion Inhibition

Compounds with pyrimidine derivatives have been explored for their antimycobacterial properties, offering potential avenues for treating tuberculosis and other mycobacterial infections. A study on the design, synthesis, and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents highlighted their efficacy against Mycobacterium tuberculosis (Bhat et al., 2016). Additionally, research on the corrosion inhibition and adsorption properties of heterocyclic derivatives on C-steel surface in HCl pointed to the utility of these compounds in industrial applications, demonstrating their ability to protect metals from corrosion (Abdel Hameed et al., 2020).

Properties

IUPAC Name

methyl 5-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-3-phenyl-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N4O3/c1-25-14(24)10-11(8-5-3-2-4-6-8)23-26-12(10)9-7-21-15(20)22-13(9)16(17,18)19/h2-7H,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYUVXQDHEIWVCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(ON=C1C2=CC=CC=C2)C3=CN=C(N=C3C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.